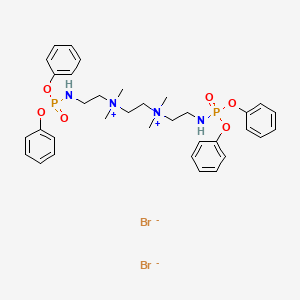
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound that features both phosphono and ammonium functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) typically involves the reaction of ethylene diamine with dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 25°C to 30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) involves large-scale reactors and automated systems to control the reaction parameters. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications.
化学反应分析
Types of Reactions
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to 5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of quaternary ammonium salts with different alkyl groups.
科学研究应用
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cell membranes, disrupting their integrity and leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
Ethylenebis(diphenylphosphine): A related compound with similar phosphine functional groups.
Dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide: A precursor in the synthesis of the target compound.
Tertiary phosphines: A class of compounds with similar chemical properties and applications.
Uniqueness
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is unique due to its combination of phosphono and ammonium functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
20021-01-6 |
|---|---|
分子式 |
C34H46Br2N4O6P2 |
分子量 |
828.5 g/mol |
IUPAC 名称 |
2-(diphenoxyphosphorylamino)ethyl-[2-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C34H46N4O6P2.2BrH/c1-37(2,27-25-35-45(39,41-31-17-9-5-10-18-31)42-32-19-11-6-12-20-32)29-30-38(3,4)28-26-36-46(40,43-33-21-13-7-14-22-33)44-34-23-15-8-16-24-34;;/h5-24H,25-30H2,1-4H3,(H,35,39)(H,36,40);2*1H/q+2;;/p-2 |
InChI 键 |
MYALFNNUSMRIGS-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CC[N+](C)(C)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




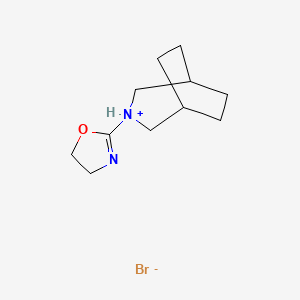
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)

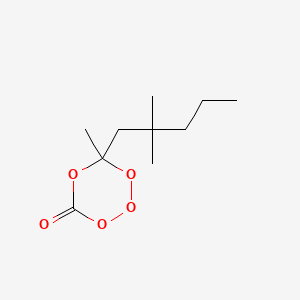
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
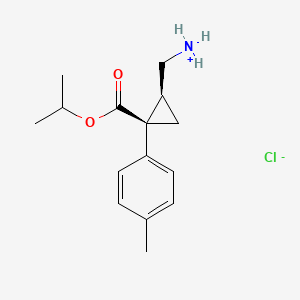
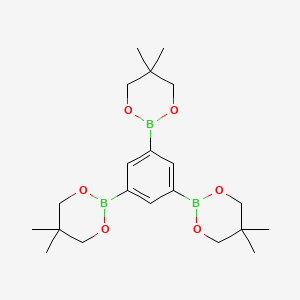

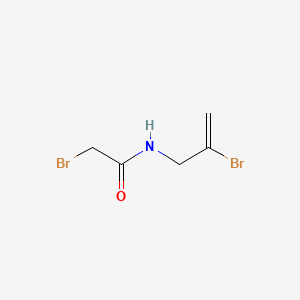
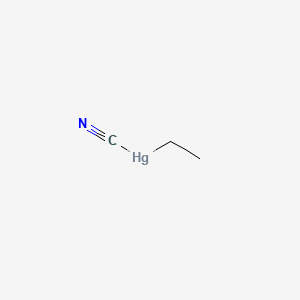
![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
